molecular formula C16H16N2S B1387490 N-benzyl-6-ethyl-1,3-benzothiazol-2-amine CAS No. 1105191-56-7

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B1387490
CAS No.: 1105191-56-7
M. Wt: 268.4 g/mol
InChI Key: PHCPFMYPDGRLCT-UHFFFAOYSA-N
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Description

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethyl group at the sixth position of the benzothiazole ring. It has a molecular formula of C16H16N2S and a molecular weight of 268.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl chloride and ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-6-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-12-8-9-14-15(10-12)19-16(18-14)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPFMYPDGRLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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